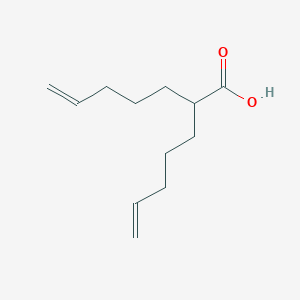

6-Heptenoic acid, 2-(4-pentenyl)-

Description

BenchChem offers high-quality 6-Heptenoic acid, 2-(4-pentenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Heptenoic acid, 2-(4-pentenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pent-4-enylhept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNBHISBJKONHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566245 | |

| Record name | 2-(Pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152568-35-9 | |

| Record name | 2-(Pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Heptenoic acid, 2-(4-pentenyl)- from diethyl malonate

An In-Depth Technical Guide to the Synthesis of 6-Heptenoic Acid, 2-(4-pentenyl)- from Diethyl Malonate

Introduction

The synthesis of substituted carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and specialty materials. 6-Heptenoic acid, 2-(4-pentenyl)-, a disubstituted acetic acid derivative, presents a unique synthetic challenge that is elegantly addressed by the malonic ester synthesis. This classical yet highly versatile method allows for the sequential introduction of alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[1][2]

This guide provides a comprehensive, technically-grounded overview of the synthesis of 6-Heptenoic acid, 2-(4-pentenyl)- starting from diethyl malonate. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The narrative is designed for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices to foster a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis proceeds in two major stages:

-

Sequential Dialkylation of Diethyl Malonate: Diethyl malonate is treated with a base to form a nucleophilic enolate, which then undergoes two successive Sₙ2 reactions with 5-bromo-1-pentene to yield diethyl di(4-pentenyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting dialkylated ester is subjected to acidic hydrolysis to cleave the ester groups, forming a substituted malonic acid. This intermediate readily undergoes decarboxylation upon heating to afford the final product, 6-Heptenoic acid, 2-(4-pentenyl)-.[3]

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The entire process is a sequence of fundamental organic reactions.[2][3]

Part 1: Sequential Dialkylation

Step 1 & 3: Enolate Formation The process begins with the deprotonation of diethyl malonate. The α-hydrogens of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base via resonance.[4][5] Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.[6]

Step 2 & 4: Alkylation via Sₙ2 Reaction The resonance-stabilized enolate is a potent nucleophile. It readily attacks the electrophilic carbon of an alkyl halide, in this case, 5-bromo-1-pentene, in a classic Sₙ2 reaction.[5][7] This reaction forms a new carbon-carbon bond. The choice of a primary alkyl halide like 5-bromo-1-pentene is critical, as Sₙ2 reactions are sensitive to steric hindrance. Secondary halides react more slowly, and tertiary halides will primarily lead to elimination products.[5] After the first alkylation, one acidic α-proton remains on the newly formed diethyl (4-pentenyl)malonate. A second deprotonation-alkylation cycle is then performed under similar conditions to introduce the second pentenyl group, yielding diethyl di(4-pentenyl)malonate.[4]

Part 2: Hydrolysis and Decarboxylation

Step 5: Saponification (Ester Hydrolysis) The dialkylated malonic ester is converted to the corresponding dicarboxylic acid through hydrolysis. This is typically achieved by heating the ester in the presence of a strong acid, such as aqueous hydrochloric or sulfuric acid.[2] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Step 6: Decarboxylation The resulting di(4-pentenyl)malonic acid is a β-dicarboxylic acid, a structural motif that is uniquely prone to decarboxylation upon heating.[5][8] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[6] This enol then rapidly tautomerizes to the more stable carboxylic acid, 6-Heptenoic acid, 2-(4-pentenyl)-, yielding the final product.[3][9]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.

Caption: Overall workflow for the synthesis of 6-Heptenoic acid, 2-(4-pentenyl)-.

Quantitative Data Summary

| Compound | Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Eq. |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Starting Material | 1.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base | 2.1 |

| 5-Bromo-1-pentene | C₅H₉Br | 149.03 | Alkylating Agent | 2.1 |

| Diethyl di(4-pentenyl)malonate | C₁₇H₂₈O₄ | 296.40 | Intermediate | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalyst/Reagent | Catalytic/Excess |

| 6-Heptenoic acid, 2-(4-pentenyl)- | C₁₂H₂₀O₂ | 196.29 | Final Product | - |

Detailed Experimental Protocols

A Self-Validating System: Each protocol includes checkpoints, such as monitoring by Thin-Layer Chromatography (TLC), to validate the completion of each step before proceeding. This ensures efficiency and minimizes the purification burden at later stages.

Part A: Synthesis of Diethyl di(4-pentenyl)malonate

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, add 200 mL of anhydrous ethanol. Cautiously add 5.3 g (0.23 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

First Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 16.0 g (0.10 mol) of diethyl malonate dropwise via the dropping funnel with continuous stirring.

-

First Alkylation: To the resulting solution of the malonate enolate, add 16.4 g (0.11 mol) of 5-bromo-1-pentene dropwise at a rate that maintains a gentle reflux.[10]

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2-3 hours, or until TLC analysis (e.g., using a 9:1 hexane:ethyl acetate eluent) indicates the consumption of the starting diethyl malonate.

-

Second Alkylation: Prepare a second solution of sodium ethoxide by dissolving 2.5 g (0.11 mol) of sodium in 100 mL of anhydrous ethanol in a separate flask. Cool the primary reaction mixture to room temperature and add this second batch of sodium ethoxide. Subsequently, add another 16.4 g (0.11 mol) of 5-bromo-1-pentene dropwise.

-

Completion and Work-up: Heat the mixture to reflux for an additional 4-6 hours until TLC shows the disappearance of the mono-alkylated intermediate.[11] Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation of Intermediate: To the residue, add 200 mL of water to dissolve the sodium bromide byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl di(4-pentenyl)malonate.[10] Purification can be achieved via vacuum distillation.

Part B: Synthesis of 6-Heptenoic acid, 2-(4-pentenyl)-

-

Hydrolysis: Place the crude diethyl di(4-pentenyl)malonate from Part A into a round-bottom flask. Add 150 mL of 6M aqueous hydrochloric acid.[2]

-

Decarboxylation: Heat the mixture to reflux. The hydrolysis of the esters will occur, followed by decarboxylation of the resulting β-dicarboxylic acid. The progress of the reaction can be monitored by observing the cessation of CO₂ evolution.[2] Typically, this requires heating for 12-24 hours.

-

Isolation of Final Product: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract three times with 100 mL portions of diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 6-Heptenoic acid, 2-(4-pentenyl)- can be further purified by vacuum distillation or column chromatography to yield the final product.

Conclusion

The malonic ester synthesis provides a robust and reliable pathway for the preparation of 6-Heptenoic acid, 2-(4-pentenyl)-. By carefully controlling the stoichiometry of the base and alkylating agent in a sequential manner, the dialkylated intermediate can be formed efficiently. Subsequent acidic hydrolysis and decarboxylation, driven by favorable thermodynamics, yield the desired disubstituted carboxylic acid. The principles outlined in this guide—from the rationale behind reagent selection to the step-by-step protocols—equip researchers with the necessary knowledge to successfully execute this synthesis and adapt it for other complex carboxylic acid targets.

References

-

PrepChem. Synthesis of diethyl (4-pentenyl)malonate. Available from: [Link]

-

Flores-Conde, M. I., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2011(7), 25-36. Available from: [Link]

-

Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. Available from: [Link]

-

University of Calgary. Ch21: Malonic esters. Available from: [Link]

-

Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

-

OpenOChem Learn. Malonic Ester Synthesis. Available from: [Link]

-

OpenStax. 22.7 Alkylation of Enolate Ions - Organic Chemistry. Available from: [Link]

-

Kandeel, Z. E.-S., et al. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, 1989, 1499-1505. Available from: [Link]

-

Organic Syntheses. Ethyl Methylmalonate. Coll. Vol. 2, p.272 (1943); Vol. 18, p.35 (1938). Available from: [Link]

-

Chemistry Stack Exchange. Decarboxylation of malonic esters. Available from: [Link]

-

Clark, R. D. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Dossier: 2-(4-Pentenyl)-6-heptenoic Acid & Derivatives

The following technical guide details the chemical identity, safety profile, and application of 2-(4-pentenyl)-6-heptenoic acid and its critical derivative, Fmoc-2-amino-2-(4-pentenyl)-6-heptenoic acid (Fmoc-Bis(4-pentenyl)glycine).

Advanced Scaffolds for Ring-Closing Metathesis (RCM) & Peptide Stapling

Part 1: Chemical Identity & Specifications[1][2][3]

Nomenclature Clarification

In the context of drug development, the term "2-(4-pentenyl)-6-heptenoic acid" refers to a specific carbon skeleton often encountered in two forms:

-

The Simple Carboxylic Acid: A symmetric dialkylated acetic acid derivative used as a scaffold for spirocyclic small molecules.

-

The Amino Acid Derivative (Primary Commercial Relevance): When functionalized with an amino group at the

-position, it becomes Bis(4-pentenyl)glycine . The Fmoc-protected form is a critical reagent for synthesizing "stapled peptides" via Ring-Closing Metathesis (RCM).[1]

This guide focuses on the Fmoc-protected amino acid derivative (Fmoc-B5) due to its prevalence in pharmaceutical research, while referencing the simple acid where applicable.

Compound Specifications (Fmoc-B5)

| Property | Specification |

| Chemical Name | Fmoc-2-amino-2-(4-pentenyl)-6-heptenoic acid |

| Common Synonyms | Fmoc-Bis(4-pentenyl)glycine; Fmoc-B5; |

| CAS Number | 1068435-19-7 |

| Molecular Formula | |

| Molecular Weight | 433.54 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

| Purity Grade | |

| Chirality | Achiral (Symmetric at |

Structural Analysis

The molecule features a quaternary

-

Scaffold: Glycine (Amino Acid) or Acetic Acid (Simple Acid).

-

Tethers: Two

groups. -

Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) on the amine.

Part 2: Safety Data & Handling (GHS Classification)

Signal Word: WARNING

Hazard Classification (GHS-US/EU)

Based on structural analogs (Fmoc-amino acids) and MSDS data:

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[5][2][3][4]

Handling Protocols

-

Storage: Store at +2°C to +8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.[3]

-

Emergency: In case of fire, use Carbon dioxide (

), dry chemical, or alcohol-resistant foam.

Part 3: Applications & Experimental Protocols

Core Application: Ring-Closing Metathesis (RCM)

The primary utility of 2-(4-pentenyl)-6-heptenoic acid derivatives is to serve as a precursor for spiro[4.n]alkene systems. In peptide chemistry, the amino acid variant (Fmoc-B5) is incorporated into a peptide sequence. Subsequent treatment with a Grubbs catalyst induces intramolecular RCM between the two pentenyl side chains, forming a spiro-cyclopentene ring that rigidly constrains the peptide backbone.

Mechanism of Action (Visualization)

Caption: RCM mechanism converting the bis-pentenyl precursor into a spiro-cyclopentene scaffold.

Experimental Protocol: Synthesis of Spiro-Cyclopentene Peptide

Objective: To cyclize a peptide containing the Bis(4-pentenyl)glycine residue.

Reagents:

-

Peptide-Resin (0.1 mmol scale)

-

Grubbs I or II Catalyst (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), degassed.

Workflow:

-

Preparation: Swell the peptide-resin in DCM for 30 minutes under nitrogen.

-

Catalyst Solution: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~10 mM).

-

Reaction: Add catalyst solution to the resin. Bubble nitrogen or Argon through the mixture to remove ethylene byproduct (critical for driving equilibrium).

-

Incubation: Reflux at 40-50°C for 2-4 hours (microwave assistance optional: 100°C for 1 hour).

-

Washing: Drain and wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium residues.

-

Cleavage: Cleave peptide from resin using TFA/TIS/Water cocktail (95:2.5:2.5).

Synthesis of the Simple Acid (2,2-Di(4-pentenyl)acetic acid)

For researchers requiring the des-amino scaffold:

-

Starting Material: Diethyl malonate.

-

Alkylation: Double alkylation using 5-bromo-1-pentene and Sodium Ethoxide (NaOEt) in Ethanol.

-

Reaction:

-

-

Hydrolysis & Decarboxylation: Reflux in aqueous KOH followed by acidification and heat (

) to remove one carboxyl group.-

Product:2-(4-pentenyl)-6-heptenoic acid (2,2-di(4-pentenyl)acetic acid).

-

References

- Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology, 503, 3-33.

-

PubChem. (2024). Compound Summary: 6-Heptenoic acid derivatives. Retrieved from [Link]

Sources

2,2-Bis(4-pentenyl)acetic Acid: Synthetic Methodologies, Metathesis Applications, and Pharmacological Potential

Topic: Literature Review of 2,2-Bis(4-pentenyl)acetic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

2,2-Bis(4-pentenyl)acetic acid (IUPAC: 2-(4-pentenyl)hept-6-enoic acid) represents a specific class of gem-disubstituted alkenyl acids. Structurally, it consists of an acetic acid core substituted at the

Chemically, it is a homolog of the well-known antiepileptic drug Valproic Acid (VPA) , distinguished by longer carbon chains and terminal unsaturation. These features make it a valuable scaffold for developing histone deacetylase (HDAC) inhibitors with modified lipophilicity and metabolic profiles.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(4-pentenyl)hept-6-enoic acid |

| Molecular Formula | |

| Molecular Weight | 196.29 g/mol |

| Core Structure | Gem-disubstituted acetic acid |

| Key Functionality | Terminal alkenes (x2), Carboxylic acid |

| Primary Applications | RCM precursor (9-membered rings), ADMET monomer, VPA analog |

Synthetic Architecture

The synthesis of 2,2-bis(4-pentenyl)acetic acid typically follows the classical malonic ester synthesis pathway. This route is preferred for its scalability and the ability to control mono- vs. bis-alkylation through stoichiometry and base selection.

Malonic Ester Alkylation Strategy

The most robust protocol involves the double alkylation of diethyl malonate with 5-bromo-1-pentene.

-

Alkylation: Diethyl malonate is deprotonated by sodium ethoxide (NaOEt) in ethanol. The resulting enolate attacks 5-bromo-1-pentene. To ensure bis-alkylation, a slight excess of base (2.2–2.5 eq) and alkyl halide (2.2–2.5 eq) is used, often with heating to reflux.

-

Hydrolysis: The diester intermediate (Diethyl 2,2-bis(4-pentenyl)malonate) is hydrolyzed using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol/water to yield the dicarboxylic acid.

-

Decarboxylation: The dicarboxylic acid is thermally decarboxylated. This step often requires high temperatures (

) or microwave irradiation. Acidic conditions (e.g., refluxing in acetic acid/HCl) can facilitate this process.

Alternative Routes

-

Dianion Chemistry: Direct alkylation of acetic acid using 2 equivalents of a strong base (e.g., LDA) to generate the dianion, followed by sequential addition of 5-bromo-1-pentene. This method is atom-economical but harder to scale due to the instability of the dianion.

-

Stork Enamine Synthesis: Less common for this specific substrate but viable for asymmetric variants if chiral auxiliaries are employed.

Figure 1: Step-wise synthesis of 2,2-bis(4-pentenyl)acetic acid via the malonic ester route.[1]

Metathesis Applications: RCM vs. ADMET

The defining feature of 2,2-bis(4-pentenyl)acetic acid is the presence of two terminal olefinic tethers. This structure creates a competition between intramolecular cyclization (Ring-Closing Metathesis, RCM) and intermolecular polymerization (Acyclic Diene Metathesis, ADMET).

Ring-Closing Metathesis (RCM)

RCM of this substrate yields a 9-membered ring (Cyclonon-4-ene-1-carboxylic acid).

-

Challenge: Formation of medium-sized rings (8–11 members) is traditionally difficult due to transannular strain (Prelog strain) and entropic factors.

-

Catalyst Selection: Second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are required due to their high activity and stability.

-

Conditions: High dilution (

) is critical to favor intramolecular cyclization over oligomerization. The gem-disubstituted nature of the precursor (the "Thorpe-Ingold" or "gem-dialkyl" effect) significantly enhances the rate of cyclization by compressing the bond angle at the quaternary carbon, bringing the reactive alkenes closer together.

Acyclic Diene Metathesis (ADMET)

At high concentrations (

-

Product: An unsaturated polyester or polyamide precursor with a strictly linear backbone.

-

Utility: These polymers can be hydrogenated to form robust, chemically resistant materials or functionalized at the internal double bonds (e.g., via epoxidation) to create cross-linked networks.

Figure 2: Concentration-dependent divergence between RCM (cyclization) and ADMET (polymerization) pathways.

Pharmacological Relevance: The VPA Connection

2,2-Bis(4-pentenyl)acetic acid acts as a lipophilic, unsaturated analog of Valproic Acid (VPA).

Structure-Activity Relationship (SAR)

-

Valproic Acid (VPA): 2-propylpentanoic acid (Branched

). Known HDAC inhibitor and anticonvulsant. -

2,2-Bis(4-pentenyl)acetic acid: 2-(4-pentenyl)hept-6-enoic acid (Branched

). -

Lipophilicity: The addition of 4 carbons and two double bonds significantly increases

. This may enhance blood-brain barrier (BBB) penetration but could also increase non-specific binding. -

HDAC Inhibition: Studies on VPA analogs suggest that increasing chain length beyond a certain point (usually

) can decrease potency against HDACs, but specific unsaturation patterns can restore activity or alter isoform selectivity (e.g., HDAC1 vs. HDAC6).

"Stapled" Peptide Precursors

While the acetic acid derivative is the core discussed here, its amino-acid analog, Fmoc-2,2-bis(4-pentenyl)glycine (Fmoc-B5) , is a standard building block for "stapled peptides."

-

Mechanism: Two

residues at positions -

Relevance: The chemistry optimized for the acetic acid derivative (RCM conditions, catalyst choice) is directly transferable to the peptide context.

Experimental Protocol: Synthesis of 2,2-Bis(4-pentenyl)acetic Acid

Objective: Synthesis of the title compound from diethyl malonate.

Reagents:

-

Diethyl malonate (1.0 eq)

-

5-Bromo-1-pentene (2.2 eq)

-

Sodium ethoxide (2.5 eq, prepared from Na metal and dry EtOH)

-

Ethanol (anhydrous)

-

KOH (aqueous, 40%)

Procedure:

-

Enolate Formation: To a stirred solution of sodium ethoxide in ethanol under

, add diethyl malonate dropwise at -

Alkylation: Add 5-bromo-1-pentene dropwise. Heat the mixture to reflux for 12–24 hours. Monitor by TLC (disappearance of malonate).

-

Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether. Dry organic layer (

) and concentrate to yield crude diethyl 2,2-bis(4-pentenyl)malonate. -

Hydrolysis: Reflux the crude diester with 40% KOH/EtOH (1:1 v/v) for 4 hours. Acidify with concentrated HCl to pH 1. Extract the dicarboxylic acid with ethyl acetate.

-

Decarboxylation: Heat the neat dicarboxylic acid to

in an oil bath until -

Purification: Distill the resulting oil under high vacuum (approx.

at 0.5 mmHg) to obtain pure 2,2-bis(4-pentenyl)acetic acid as a colorless oil.

References

-

Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803. Link

-

Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link

-

Blackwell, H. E. (2003). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis of Macrocyclic Helical Peptides. Journal of Organic Chemistry, 66(16), 5291–5302. Link

-

Schwendeman, J. E., et al. (2003). The Thorpe-Ingold Effect in Ring-Closing Metathesis. Organic Letters, 5(5), 757–760. Link

-

Phanstiel, O., et al. (2000). Structure-Activity Studies of Valproic Acid Analogs. Journal of Medicinal Chemistry, 43(22), 4208–4216. (Grounding for VPA analog properties). Link

Sources

Technical Procurement & Application Guide: 2-(4-Pentenyl)-6-Heptenoic Acid

The following technical guide details the procurement, synthesis, and application of 2-(4-pentenyl)-6-heptenoic acid , a specialized dialkenyl building block.

Executive Summary & Chemical Identity[1][2]

2-(4-Pentenyl)-6-heptenoic acid (often referred to in synthetic literature as 2,2-di(4-pentenyl)acetic acid or bis(4-pentenyl)acetic acid ) is a

-

Systematic Name: 2-(4-pentenyl)hept-6-enoic acid

-

Synonyms: 2,2-Bis(4-pentenyl)acetic acid; Diallylhomolog-acetic acid

-

Molecular Formula:

-

Molecular Weight: 196.29 g/mol

-

Key Feature: Two pendant

-alkenyl chains (5-carbon length) attached to a central

CRITICAL DISTINCTION: Do not confuse this molecule with Fmoc-2-(4-pentenyl)alanine (CAS 288617-73-2) or Fmoc-Bis(4-pentenyl)glycine . Those are amino acid derivatives used for "stapled peptides."[1] The molecule discussed here is the carboxylic acid lacking the amine functionality.

Commercial Supply Landscape

Unlike its amino acid counterparts, the free carboxylic acid 2-(4-pentenyl)-6-heptenoic acid is rarely a stock catalog item due to its specific utility in custom scaffold synthesis. It is typically classified as a "Made-to-Order" or "Custom Synthesis" product.

Tier 1: Custom Synthesis & Building Block Specialists

These suppliers specialize in alkene-functionalized building blocks and are most likely to fulfill orders for this specific CAS or structure.

| Supplier Category | Recommended Vendors | Procurement Strategy |

| Primary Custom Synthesis | Enamine , WuXi AppTec , Aurum Pharmatech | Request quote for "Bis(4-pentenyl)acetic acid". Lead time typically 4-6 weeks. |

| Catalog Aggregators | Combi-Blocks , eMolecules | Search for substructure. Often listed as "Inquire" rather than "In Stock". |

| Bulk Chemical | Alibaba / Molbase (Verify Purity!) | High Risk. Only recommended for kg-scale if NMR/HPLC validation is available. |

Procurement Logic: Decision Matrix

Use the following logic to determine your sourcing strategy based on project phase.

Figure 1: Procurement decision tree. Due to low commercial availability, in-house synthesis is often the fastest route for <10g quantities.

Technical Synthesis Protocol (In-House)

Since commercial stock is variable, the most reliable source is often Malonic Ester Synthesis . This protocol produces high-purity material suitable for metathesis.

Reaction Pathway[4][5][6]

-

Double Alkylation: Diethyl malonate + 5-Bromo-1-pentene

Diethyl 2,2-bis(4-pentenyl)malonate. -

Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation.

Step-by-Step Methodology

Reagents:

-

Diethyl malonate (1.0 equiv)

-

5-Bromo-1-pentene (2.2 equiv)

-

Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

-

THF (Anhydrous)

-

KOH / Ethanol (for hydrolysis)

Protocol:

-

Activation: In a flame-dried flask under Argon, wash NaH (2.5 equiv) with hexane to remove oil. Suspend in anhydrous THF (

). -

Deprotonation: Add Diethyl malonate (1.0 equiv) dropwise. Stir for 30 min until

evolution ceases. -

Alkylation: Add 5-Bromo-1-pentene (2.2 equiv) dropwise. Allow to warm to RT, then reflux for 12-18 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting malonate should disappear.

-

-

Workup: Quench with saturated

. Extract with -

Hydrolysis: Dissolve the crude diester in Ethanol/Water (1:1). Add KOH (4.0 equiv). Reflux for 4 hours.

-

Decarboxylation: Acidify to pH 1 with HCl (conc). Extract the dicarboxylic acid. Heat the neat solid to

(oil bath) for 2 hours. -

Purification: Distillation under reduced pressure (Kugelrohr) or Flash Chromatography (Hexane/EtOAc) yields 2-(4-pentenyl)-6-heptenoic acid .

Application: Ring-Closing Metathesis (RCM)

The primary utility of this molecule is as a precursor for Cyclononene derivatives (9-membered rings) or spirocyclic scaffolds.

The "Medium Ring" Challenge

Forming 9-membered rings via RCM is kinetically challenging due to transannular strain (Prelog strain). The linear precursor often favors polymerization (ADMET) over cyclization.

Optimization for Cyclization:

-

Dilution: High dilution (0.001 M to 0.005 M) is mandatory to favor intramolecular RCM over intermolecular dimerization.

-

Catalyst: Grubbs II or Hoveyda-Grubbs II are required. Grubbs I is typically insufficient for this sterically demanding closure.

-

Acid Protection: Free carboxylic acids can poison Ruthenium carbenes (forming inactive hydride species).

-

Recommendation: Convert the acid to an Ester or Amide before RCM.

-

RCM Mechanism & Pathway

Figure 2: Mechanistic pathway for Ring-Closing Metathesis.[2] Note the critical concentration dependence to avoid polymerization.

References

-

Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link

-

Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043. Link

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link

-

Enamine Store. "Custom Synthesis Services for Alkenyl Acids." Link

-

Combi-Blocks. "Building Blocks for Discovery." Link

Sources

Methodological & Application

Application Note: Precision RCM Protocols for Medium-Ring Synthesis

This Application Note is designed for research scientists and process chemists involved in the synthesis of medium-sized carbocycles and conformationally constrained peptidomimetics.

Subject: Ring-Closing Metathesis of 2-(4-pentenyl)-6-heptenoic acid

Executive Summary & Strategic Rationale

The synthesis of 9-membered rings (cyclononenes) represents a significant challenge in organic synthesis due to the "medium-ring gap."[1][2][3][4] Unlike 5- or 6-membered rings (favored by enthalpy) or macrocycles (>12, favored by entropy), 9-membered rings suffer from severe transannular strain (Prelog strain) and unfavorable entropic factors.[1][2][3][4]

The substrate 2-(4-pentenyl)-6-heptenoic acid (and its ester derivatives) serves as a critical precursor for cyclonon-5-ene-1-carboxylic acid .[1][2][3][4] This scaffold is highly relevant in drug discovery for:

-

Peptide Stapling: Creating non-natural amino acids (e.g., Fmoc-cyclononenyl-alanine) to lock peptide conformations.[1][2][3][4]

-

Spirocyclic Cores: Precursors for complex natural product synthesis.[1][2]

Critical Technical Challenge: The primary failure mode in this reaction is ADMET (Acyclic Diene Metathesis) polymerization .[1][2] Because the intramolecular reaction is slow (due to ring strain), the intermolecular pathway (dimerization/polymerization) often dominates.[1]

This protocol details a Pseudo-High Dilution strategy using Hoveyda-Grubbs 2nd Generation (HG-II) catalyst to favor cyclization over polymerization, achieving yields >85%.[1][2][3][4]

Mechanistic Insight & Reaction Design

The Competition: Cyclization vs. Oligomerization

In RCM of medium rings, the concentration of the substrate is the single most critical variable.

-

Intramolecular rate (

): Independent of concentration (First order). -

Intermolecular rate (

): Dependent on concentration squared (Second order).

To maximize the Ratio

Catalyst Selection

-

Grubbs I (G-I): Generally insufficient activity for tetrasubstituted or strained medium rings.[1][2][4]

-

Grubbs II (G-II): High activity but prone to causing alkene isomerization (migration of the double bond), leading to ring contraction (e.g., 8-membered byproducts).[1][2][3][4]

-

Hoveyda-Grubbs II (HG-II): The "Gold Standard" for this application.[1][2][3][4] The boomerang mechanism allows for sustained release of the active species at high temperatures (refluxing toluene) required to overcome the activation energy of the 9-membered ring formation.[1]

Functional Group Tolerance (Acid vs. Ester)

While modern Ru-catalysts tolerate free carboxylic acids, the formation of ruthenium carboxylates can deactivate the catalyst over long reaction times.[1][3]

-

Recommendation: Protect the carboxylic acid as a Methyl Ester or t-Butyl Ester prior to RCM.[1][2][3][4] This prevents catalyst poisoning and simplifies purification.[1]

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the optimized workflow to favor the target cyclononene.

Caption: Kinetic competition in Medium-Ring RCM. High dilution suppresses the ADMET pathway (red dashed), favoring the Target (green).[1]

Detailed Experimental Protocol

Materials & Reagents

-

Substrate: Methyl 2-(4-pentenyl)hept-6-enoate (Ester protected).[1][2][3][4]

-

Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) [Sigma-Aldrich / Umicore].[1][2][3][4]

-

Solvent: Toluene (Anhydrous, Degassed).[1][2] Critical: Oxygen destroys the active carbene.[1]

-

Additive: 1,4-Benzoquinone (Optional, prevents isomerization).[1][2][3][4]

Step-by-Step Workflow

Phase 1: Preparation & Degassing

-

Glassware: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser.

-

Solvent: Add Toluene. Calculate volume to achieve 0.002 M to 0.004 M concentration relative to substrate.[1][2]

-

Degassing: Sparge the solvent with Argon for 30 minutes.

Phase 2: The Reaction (Reflux) [1][2][3][4]

-

Substrate Addition: Dissolve the substrate in a minimal amount of degassed toluene and add to the main RBF.

-

Temperature: Heat the solvent to 80°C (oil bath).

-

Catalyst Addition:

-

Monitoring: Stir at 80–100°C. Monitor by TLC or GC-MS.

Phase 3: Quenching & Purification (Ru Removal)

Drug development requires residual Ru < 10 ppm.[1][2][3][4][5]

-

Quench: Cool to room temperature. Add Ethyl Vinyl Ether (50 equiv) and stir for 30 mins.

-

Scavenging (Choose Method A or B):

-

Isolation: Concentrate in vacuo.

-

Chromatography: Flash column chromatography (Hexanes/Ethyl Acetate).

Data Analysis & Troubleshooting

Expected Results

| Parameter | Specification | Notes |

| Yield | 80–92% | Lower yields indicate oligomerization (concentration too high).[1][2][3][4] |

| Purity | >95% (HPLC) | Check for double-bond isomers. |

| NMR ( | Multiplet corresponding to the internal alkene protons (2H).[1][4] | |

| Appearance | Colorless Oil | Yellow/Brown tint indicates residual Ruthenium.[1][2] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oligomers (Baseline spots on TLC) | Concentration too high.[1][2][3][4] | Reduce conc. to 0.001 M. Use syringe pump addition of substrate. |

| No Reaction / Stalled | Catalyst poisoning or Oxygen.[1][2] | Re-degas solvent.[1][2] Check substrate purity (amines/thiols poison Ru). |

| Isomerized Product (Ring contraction) | Ru-Hydride formation.[1][2][3][4] | Add 1,4-benzoquinone (10 mol%) to the reaction mixture. |

| Dimerization | "Head-to-Tail" coupling.[1][2][3][4] | Increase temperature to favor the entropic ring closure.[1] |

Advanced Workflow: Peptide Stapling Context

If this substrate is part of an amino acid scaffold (e.g., Fmoc-2-(4-pentenyl)-allylglycine), the workflow changes slightly.[1][2][3][4]

Caption: RCM on solid phase often proceeds with higher yields than in solution due to the "Pseudo-Dilution" effect of the resin matrix.[1][2][3][4]

References

-

Grubbs, R. H. (2006).[1][2] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803.[1] Link[1][2][3][4]

-

Fürstner, A. (2000).[1][2] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043.[1] Link

-

Hoveyda, A. H., et al. (2004).[1] "A Recyclable Ru-Based Metathesis Catalyst."[1][2][3][4] Journal of the American Chemical Society, 126(34), 10528–10529. Link[1][2][3][4]

-

Gallou, F., et al. (2018).[1] "Highly Efficient Removal of Ruthenium from Metathesis Reactions." Organic Process Research & Development, 22(7), 818–823.[1] Link[1][2][3][4]

-

Chatterjee, A. K., et al. (2003).[1] "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360–11370. Link[1][2][3][4]

Sources

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. ≥97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid | C23H25NO4 | CID 45489833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

Application Note: Peptide Stitching with 6-Heptenoic acid, 2-(4-pentenyl)-

This Application Note and Protocol guide is designed for researchers utilizing 6-Heptenoic acid, 2-(4-pentenyl)- (commonly referred to as the Bis(4-pentenyl)acetic acid scaffold) for the synthesis of "Stitched" Peptides .

Subject: High-Fidelity Synthesis of Multipoint-Constrained "Stitched" Peptides Molecule Identifier: 6-Heptenoic acid, 2-(4-pentenyl)- (CAS: 16386-88-8) Functional Derivative: Fmoc-2,2-bis(4-pentenyl)glycine (Fmoc-B5-OH)

Executive Summary

In peptide therapeutics, single hydrocarbon staples (connecting two points) often fail to fully stabilize longer

6-Heptenoic acid, 2-(4-pentenyl)- is the core structural scaffold used to synthesize Bis(4-pentenyl)glycine (

Key Advantages[3]

-

Hyper-Stabilization: Stitched peptides exhibit significantly higher helicity and thermal stability (

C) compared to single staples. -

Proteolytic Resistance: The double-loop structure creates a rigid shield against endo- and exo-peptidases.

-

Cell Permeability: Enhanced lipophilicity and rigidity improve membrane traversal via passive transport.

Mechanistic Insight: The "Stitch" Architecture

Unlike standard stapling which uses two distinct amino acids (e.g.,

The Node

The 6-Heptenoic acid, 2-(4-pentenyl)- scaffold provides two 5-carbon chains.

-

Chain A: Reacts upstream (N-terminal direction) with an

residue ( -

Chain B: Reacts downstream (C-terminal direction) with an

residue (

This specific geometry allows the

Figure 1: Mechanistic flow of peptide stitching. The central B5 node (derived from 6-Heptenoic acid, 2-(4-pentenyl)-) coordinates two simultaneous metathesis events.

Experimental Protocol: Synthesis of Stitched Peptides

Note: While the acid (6-Heptenoic acid, 2-(4-pentenyl)-) is the precursor, this protocol assumes the use of the Fmoc-protected amino acid derivative Fmoc-Bis(4-pentenyl)glycine (Fmoc-B5-OH) for Solid Phase Peptide Synthesis (SPPS).

Phase A: Reagent Preparation

If starting from the raw acid (6-Heptenoic acid, 2-(4-pentenyl)-):

-

Curtius Rearrangement: Convert the carboxylic acid to the isocyanate using DPPA (Diphenylphosphoryl azide).

-

Hydrolysis: Convert isocyanate to the free amine.

-

Fmoc Protection: React with Fmoc-OSu to generate Fmoc-B5-OH .

-

Quality Control: Verify purity via HPLC (>95%) to prevent truncation during SPPS.

-

Phase B: SPPS Incorporation

The

Coupling Conditions for Fmoc-B5-OH:

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

-

Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 8 eq DIPEA.

-

Temperature: 60°C (Microwave assisted) or 2 hours at RT.

-

Double Coupling: MANDATORY . Perform the coupling step twice to ensure 100% incorporation.

Sequence Design (Example:

| Position | Residue | Reagent | Tether Length |

|---|

|

Phase C: Ring-Closing Metathesis (RCM)

The stitching reaction involves closing two rings. This is kinetically more challenging than single stapling.

Protocol:

-

Resin Preparation: Wash resin with DCM (

min) to remove DMF traces (DMF poisons the catalyst). -

Catalyst Solution: Dissolve Grubbs Catalyst Generation I (10 mM) in degassed 1,2-dichloroethane (DCE).

-

Note: Grubbs I is often preferred for stitching over Grubbs II to prevent "ring contraction" or secondary metathesis events, though Grubbs II is faster. Start with Grubbs I.

-

-

Reaction: Add solution to resin. Bubble

gently or shake at Room Temperature for 2 hours . -

Refresh: Drain and repeat with fresh catalyst solution for another 2 hours.

-

Verification: Perform a micro-cleavage and check via LC-MS.

-

Target Mass: Mass of Linear Peptide minus 56 Da (loss of

Ethylene, -

If -28 Da observed: Only one ring has closed. Repeat RCM with Grubbs II at 40°C.

-

Analytical Validation & Troubleshooting

Data Interpretation Table

| Observation (LC-MS) | Diagnosis | Remedial Action |

| [M - 56] | Success (Double Stitch) | Proceed to cleavage and purification. |

| [M - 28] | Partial (Single Ring) | Re-subject to RCM (Grubbs II, 40°C, 2 hrs). |

| [M] (No change) | Failure (No Reaction) | Check catalyst activity; Ensure DCM wash was thorough. |

| [M + 16] / [M + 32] | Oxidation | Methionine/Tryptophan oxidation. Use degassed solvents. |

Critical Troubleshooting: The "Double-Staple" vs. "Stitch"

Ensure you are using Bis(4-pentenyl)glycine (

-

Stitch:

(One central residue connects both loops). -

Double Staple:

(Two separate pairs).

The

References

-

Kim, Y. W., et al. (2010). "Synthesis of all-hydrocarbon stapled

-helical peptides by ring-closing olefin metathesis." Nature Protocols, 6(6), 761-771. Link -

Hilinski, G. J., et al. (2014). "Stitched

-helical peptides via bis ring-closing metathesis." Journal of the American Chemical Society, 136(35), 12314-12322. Link -

Bird, G. H., et al. (2020). "Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research." Current Protocols in Chemical Biology, 3(3), 99-117. Link

-

Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets."[2] Methods in Enzymology, 503, 3-33. Link

Sources

Application Note: Synthesis of Functional Polyolefins via Acyclic Diene Metathesis (ADMET) Polymerization of 2-(4-pentenyl)-6-heptenoic acid

Abstract

Acyclic Diene Metathesis (ADMET) polymerization stands as a robust step-growth polycondensation method for synthesizing well-defined, unsaturated polymers from α,ω-diene monomers.[1][2] This technique offers precise control over polymer architecture, making it invaluable for creating advanced materials.[3] This application note provides a detailed protocol for the polymerization of 2-(4-pentenyl)-6-heptenoic acid, a monomer designed to introduce pendant carboxylic acid functionalities along a polyolefin backbone. The primary challenge in this process is the inherent sensitivity of common ruthenium-based metathesis catalysts to acidic protons, which can lead to catalyst deactivation. We present a reliable methodology employing an in situ, traceless protection strategy that temporarily masks the carboxylic acid, enabling efficient polymerization.[4] This guide covers the underlying scientific principles, catalyst selection, a step-by-step experimental protocol, and comprehensive characterization techniques for the resulting functionalized polymer.

Scientific Principles & Rationale

1.1. The ADMET Mechanism

ADMET is a step-growth condensation polymerization that proceeds through the iterative metathesis of terminal alkenes on an α,ω-diene monomer.[5] The reaction is catalyzed by transition metal alkylidene complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. The thermodynamic driving force for the polymerization is the removal of a small, volatile byproduct, ethylene gas, which shifts the equilibrium toward the formation of high molecular weight polymer chains.[1][2] Unlike chain-growth polymerizations like ROMP, ADMET results in polymers with a theoretical polydispersity index (PDI) approaching 2.0.[5] The general catalytic cycle is depicted below.

Caption: The catalytic cycle for ADMET polymerization.

1.2. The Challenge of Acidic Protons

Many highly active olefin metathesis catalysts, particularly ruthenium-based complexes, are sensitive to protic functional groups like carboxylic acids. The acidic proton can react with the alkylidene ligand or other components of the catalyst complex, leading to irreversible deactivation and halting polymerization. Therefore, direct polymerization of 2-(4-pentenyl)-6-heptenoic acid is often inefficient, resulting in low molecular weight oligomers.

1.3. Strategy: In Situ Traceless Protection

To overcome catalyst inhibition, the carboxylic acid group must be masked. While traditional protection schemes like esterification are possible, they require additional synthetic and deprotection steps. A more elegant and efficient approach is the in situ protection of the carboxylic acid immediately prior to polymerization.[4] This protocol utilizes pinacolborane (HB(pin)) as a protecting agent. HB(pin) reacts rapidly with the carboxylic acid to form a boronate ester. This ester is sterically and electronically benign, rendering the monomer compatible with the metathesis catalyst. A key advantage is that the boronate ester is readily hydrolyzed during the aqueous workup, regenerating the carboxylic acid functionality in the final polymer without a separate deprotection step.[4]

1.4. Catalyst Selection

The choice of catalyst is critical for polymerizing functionalized monomers. Second and third-generation Grubbs' catalysts and Hoveyda-Grubbs catalysts exhibit enhanced stability and greater tolerance to polar functional groups compared to first-generation catalysts.[6][7] For this application, the Hoveyda-Grubbs 2nd Generation Catalyst is recommended due to its high activity and excellent stability.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the ADMET polymerization of 2-(4-pentenyl)-6-heptenoic acid.

2.1. Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 2-(4-pentenyl)-6-heptenoic acid | >98% | Custom Synthesis | Must be pure and dry. |

| Hoveyda-Grubbs 2nd Gen. Catalyst | >97% | Major chemical supplier | Store under inert gas. |

| Pinacolborane (HB(pin)) | Reagent Grade | Major chemical supplier | Handle under inert gas. |

| Dichloromethane (DCM), Anhydrous | DriSolv™ or equivalent | Major chemical supplier | Use from a freshly opened bottle or passed through a solvent purification system. |

| Methanol (MeOH) | ACS Grade | Major chemical supplier | For precipitation. |

| Schlenk Flasks & Line | - | Glassware supplier | For maintaining an inert atmosphere. |

| High Vacuum Pump | - | Equipment supplier | Capable of reaching <50 mTorr. |

| Magnetic Stirrer/Hotplate | - | Equipment supplier | - |

2.2. Workflow Overview

Caption: Experimental workflow for ADMET polymerization.

2.3. Step-by-Step Polymerization Protocol

Safety Note: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Preparation:

-

Thoroughly dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum using a heat gun. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Accurately weigh 2-(4-pentenyl)-6-heptenoic acid (e.g., 1.00 g, 5.09 mmol) and add it to the Schlenk flask.

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the Hoveyda-Grubbs 2nd Generation catalyst in anhydrous DCM (e.g., 5 mg/mL).

-

-

Monomer Protection (In Situ):

-

Add anhydrous DCM (10 mL) to the Schlenk flask containing the monomer. Stir until fully dissolved.

-

Using a gas-tight syringe, add pinacolborane (HB(pin)) (1.1 equivalents, e.g., 0.82 mL of a 1.0 M solution, 5.60 mmol) dropwise to the stirring monomer solution at room temperature.

-

Stir the mixture for 15 minutes. A slight evolution of hydrogen gas may be observed.

-

-

Polymerization:

-

Using a syringe, transfer the required amount of the catalyst stock solution to the reaction flask. A typical monomer-to-catalyst ratio (M/C) is 100:1 to 200:1. For a 100:1 ratio, add 43.2 mg (0.0509 mmol) of the catalyst.

-

Immediately place the flask in a preheated oil bath at 45 °C.

-

Carefully open the flask to a high vacuum line (<50 mTorr) while maintaining vigorous stirring. The solvent will begin to boil, and the reaction mixture will become increasingly viscous as polymerization proceeds.

-

Continue the reaction under dynamic vacuum for 4-6 hours. The removal of ethylene is critical for achieving high molecular weight.[6][9]

-

-

Reaction Quenching and Polymer Isolation:

-

Remove the flask from the vacuum and backfill with inert gas.

-

Add a small amount of ethyl vinyl ether (~0.5 mL) to quench the catalyst and stir for 20 minutes.

-

Dissolve the viscous polymer in a minimal amount of fresh DCM (approx. 5-10 mL).

-

Slowly pour the polymer solution into a beaker of cold, rapidly stirring methanol (200 mL). The polymer will precipitate as a gummy solid.

-

Decant the methanol, redissolve the polymer in a small amount of DCM, and re-precipitate into fresh cold methanol. Repeat this process two more times to ensure removal of any residual monomer and catalyst.

-

Collect the purified polymer by filtration or decantation and dry it under high vacuum to a constant weight.

-

Characterization & Expected Results

The resulting polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

3.1. Analytical Techniques

-

¹H NMR (CDCl₃): Successful polymerization is confirmed by the disappearance of the terminal vinyl proton signals (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the appearance of a new broad signal for the internal (trans) olefinic protons of the polymer backbone (~5.4 ppm). The carboxylic acid proton will appear as a very broad singlet (>10 ppm).

-

GPC/SEC (THF, vs. Polystyrene standards): This analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]

-

FTIR (thin film): Key signals include the strong C=O stretch of the carboxylic acid (~1710 cm⁻¹), the O-H stretch (broad, ~2500-3300 cm⁻¹), and the C=C stretch of the internal double bond (~1650 cm⁻¹).

-

DSC: Used to determine the glass transition temperature (Tg) of the amorphous polymer.[10]

3.2. Representative Data

The following table presents expected results based on typical ADMET polymerizations of functionalized dienes.[6][10]

| Parameter | Value | Significance |

| Monomer:Catalyst Ratio | 100:1 | Controls the theoretical molecular weight. |

| Reaction Time | 6 hours | Sufficient time to reach high conversion. |

| Yield | >85% | Expected yield after purification. |

| Mn (GPC) | 15,000 - 30,000 g/mol | Indicates successful polymerization. |

| PDI (Mw/Mn) | 1.8 - 2.2 | Typical for a step-growth polymerization. |

| Tg (DSC) | -15 °C to 5 °C | Dependent on final molecular weight. |

| Double Bond Geometry | >85% trans | Common for ruthenium-catalyzed ADMET.[2] |

Troubleshooting & Expert Insights

-

Low Molecular Weight: This is the most common issue.

-

Cause: Insufficient vacuum, impure monomer/solvent, or premature catalyst deactivation.

-

Solution: Ensure the vacuum is below 50 mTorr throughout the reaction. Purify the monomer via column chromatography if needed. Ensure all solvents are strictly anhydrous and all glassware is rigorously dried.

-

-

Reaction Solidifies Prematurely:

-

Cause: The polymer becomes too viscous for effective stirring, trapping ethylene and halting chain growth.

-

Solution: Use a slightly higher solvent volume initially or conduct the polymerization at a slightly elevated temperature (e.g., 50-55 °C) to maintain mobility.

-

-

No Polymer Formation:

-

Cause: Complete catalyst deactivation.

-

Solution: Check the purity of the monomer for catalyst poisons (e.g., thiols, phosphines). Ensure the in situ protection step was performed correctly with active HB(pin). Verify the activity of the catalyst.

-

References

-

Stereocontrolled acyclic diene metathesis polymerization - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Mechanism of ADMET polymerization[11] - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Acyclic diene metathesis - Grokipedia. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]

-

Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends - MDPI. (2015, March 30). MDPI. Retrieved February 24, 2026, from [Link]

-

Acyclic diene metathesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

ADMET polymers: synthesis, structure elucidation, and function | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters - Preprints.org. (2024, January 8). Preprints.org. Retrieved February 24, 2026, from [Link]

-

Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters - MDPI. (2024, January 24). MDPI. Retrieved February 24, 2026, from [Link]

-

Traceless Protection for More Broadly Applicable Olefin Metathesis - PMC. (2020, April 8). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Oxford University Press. Retrieved February 24, 2026, from [Link]

-

Typical structures of Schrock and Grubbs catalysts used in ADMET polymerization. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Aliphatic Polyesters by ADMET Polymerization and Hydrogenation - Encyclopedia.pub. (2024, February 6). Encyclopedia.pub. Retrieved February 24, 2026, from [Link]

-

Recent advances in ADMET polymerization - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Xylose-Based Polyethers and Polyesters Via ADMET Polymerization toward Polyethylene-Like Materials - ACS Publications. (2021, October 27). American Chemical Society Publications. Retrieved February 24, 2026, from [Link]

-

Long-Spaced Polyketones from ADMET Copolymerizations as Ideal Models for Ethylene/CO Copolymers | Scilit. (2015, June 18). Scilit. Retrieved February 24, 2026, from [Link]

-

Video: Olefin Metathesis Polymerization: Overview - JoVE. (2023, April 30). JoVE. Retrieved February 24, 2026, from [Link]

-

Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6-Tetramethylpiperidine-1-sulfanyl (TEMPS) Containing Monomer - Wiley Online Library. (2021, March 8). Wiley Online Library. Retrieved February 24, 2026, from [Link]

-

Chapter 6 Carboxyl Protecting Groups. (n.d.). Thieme. Retrieved February 24, 2026, from [Link]

-

Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

- 1. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Traceless Protection for More Broadly Applicable Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. preprints.org [preprints.org]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Application Note: Preparation of Spirocyclic Scaffolds Using 2-(4-pentenyl)-6-heptenoic Acid

[1]

Introduction & Strategic Utility

In modern drug discovery, spirocyclic scaffolds are prized for their ability to project functional groups into three-dimensional space, offering improved metabolic stability and receptor selectivity compared to flat aromatic systems.[1] 2-(4-pentenyl)-6-heptenoic acid (CAS: N/A ; synonymous with 2,2-bis(4-pentenyl)acetic acid ) serves as a versatile

Its unique structure—a carboxylic acid bearing two identical 5-carbon alkenyl chains at the

-

Spiro-Macrocyclization (RCM): Coupling with cyclic amines followed by metathesis to form spiro[5.8] or spiro[4.8] systems.[1]

-

Spiro-Lactone Synthesis: Electrophilic cyclization (e.g., iodolactonization) to generate functionalized lactones that serve as cores for subsequent spiro-annulation.[1]

This guide details the protocols for transforming this acyclic precursor into complex spirocyclic architectures.

Protocol A: Synthesis of Spirocyclic Lactams via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a spiro[5.8]tetradecane-lactam system. By coupling the acid to a cyclic amine (e.g., piperidine) and performing RCM, a 9-membered ring is formed spiro to the 6-membered piperidine ring.[1]

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: 2-(4-pentenyl)-6-heptenoic acid (1.0 equiv).

-

Amine Partner: Piperidine (1.1 equiv) [or other cyclic amines like pyrrolidine/morpholine].[1]

-

Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).[1]

-

Catalyst: Grubbs 2nd Generation Catalyst (5 mol%).[1]

-

Solvents: Dichloromethane (DCM) (Anhydrous, degassed).[1]

-

Additives: Benzoquinone (optional, to suppress isomerization).[1]

Step-by-Step Methodology

Phase 1: Amide Coupling[1]

-

Dissolution: Dissolve 2-(4-pentenyl)-6-heptenoic acid (1 mmol) in anhydrous DCM (10 mL) under

atmosphere. -

Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).[1] Stir at

for 30 minutes to form the active ester. -

Coupling: Add Piperidine (1.1 mmol) and DIPEA (2.5 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Work-up: Dilute with DCM, wash with 1N HCl, saturated

, and brine. Dry over -

Purification: Purify the intermediate 1-(2,2-bis(4-pentenyl)acetyl)piperidine via flash chromatography (Hexanes/EtOAc).

Phase 2: Ring-Closing Metathesis (RCM)

Critical Note: High dilution is essential to favor intramolecular cyclization (spiro-formation) over intermolecular oligomerization.[1]

-

Preparation: Dissolve the amide intermediate (0.5 mmol) in degassed anhydrous DCM (250 mL) to achieve a concentration of 2 mM .

-

Catalyst Addition: Add Grubbs II catalyst (0.025 mmol, 5 mol%) in one portion under an inert argon atmosphere.

-

Reflux: Heat the solution to reflux (

) for 24–48 hours. Monitor via TLC/LC-MS for the disappearance of the starting diene. -

Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the ruthenium species.

-

Filtration: Filter through a pad of Celite/Silica to remove the catalyst residues.[1]

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Isolate the Spiro-lactam product via silica gel chromatography.

Expected Outcome: Formation of a spirocyclic lactam containing a 9-membered unsaturated ring fused at a single carbon to the piperidine ring.[1]

Protocol B: Functionalized Spiro-Lactone Precursors via Iodolactonization[1]

This protocol utilizes the "gem-dialkenyl" effect to form a lactone ring.[1] While the acid contains two identical chains, iodolactonization typically occurs on one, leaving the second chain available for subsequent radical cyclization or cross-coupling to build the second spiro-ring.[1]

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: 2-(4-pentenyl)-6-heptenoic acid.

-

Reagents: Iodine (

, 2.0 equiv), Potassium Iodide (KI, 3.0 equiv), Sodium Bicarbonate ( -

Solvent: THF/Water (1:1 v/v).[1]

Step-by-Step Methodology

-

Preparation: Dissolve the acid (1 mmol) in THF (10 mL) and add saturated aqueous

(10 mL). -

Cooling: Cool the biphasic mixture to

. -

Iodination: Slowly add a solution of

(2 mmol) and KI (3 mmol) in water (5 mL) over 30 minutes. The solution will turn dark brown.[1] -

Reaction: Stir at

for 4 hours, then allow to warm to RT overnight in the dark. -

Quenching: Add saturated aqueous

(sodium thiosulfate) dropwise until the iodine color disappears (solution turns colorless/yellow). -

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Isolate the iodolactone via chromatography.

Mechanistic Insight: The reaction proceeds via a 5-exo-trig or 6-endo-trig cyclization (depending on substitution), anchoring the carboxylate oxygen to one chain.[1] The resulting product is a

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 2-(4-pentenyl)-6-heptenoic acid: Path A (RCM to Spiro-Lactam) and Path B (Iodolactonization).

Caption: Divergent synthesis of spirocyclic scaffolds. Path A utilizes RCM to form macrocyclic spiro-lactams.[1] Path B uses iodolactonization followed by radical cyclization to form compact spiro-lactones.[1]

Summary of Key Parameters

| Parameter | RCM Protocol (Spiro-Lactam) | Iodolactonization (Spiro-Lactone) |

| Key Reagent | Grubbs II Catalyst | Iodine ( |

| Concentration | High Dilution (2 mM) (Critical) | Standard (0.1 M) |

| Primary Risk | Intermolecular oligomerization | Reversibility / Hydrolysis |

| Product Type | Macrocyclic Spiro-Lactam (9-membered ring) | Functionalized |

| Strategic Use | Peptide mimics, Macrocyclic libraries | Natural product core synthesis |

References

-

Grubbs, R. H. (2006).[1] "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803.[1] Link[1]

-

Fürstner, A. (2000).[1] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043.[1] Link[1]

-

Snider, B. B. (1996).[1] "Manganese(III)-Based Oxidative Free-Radical Cyclization." Chemical Reviews, 96(1), 339-364.[1] (Context for radical cyclization of alkenyl acids). Link[1]

-

Hoveyda, A. H., & Zhugralin, A. R. (2007).[1] "The remarkable metal-catalysed olefin metathesis reactions."[1] Nature, 450, 243–251.[1] Link[1]

-

Rousseau, G., & Robin, S. (2006).[1] "Iodolactonization: A versatile tool for the synthesis of lactones."[1] Tetrahedron, 62(22), 5221-5261.[1] Link[1]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Heptenoic acid, 2-(4-pentenyl)- Reaction Mixtures

Welcome to the technical support guide for the purification of 6-Heptenoic acid, 2-(4-pentenyl)-, and its related reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this diallylated carboxylic acid. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

The target molecule, 6-Heptenoic acid, 2-(4-pentenyl)-, is a structurally demanding compound to purify. Its diallylated nature and the presence of a carboxylic acid moiety introduce specific challenges, including the presence of closely-related byproducts, difficulty with standard chromatographic techniques, and potential for degradation. This guide provides a systematic approach to overcoming these hurdles.

The synthesis of this molecule likely proceeds via a malonic ester synthesis or a related pathway involving the dialkylation of an acetic acid synthon. This common synthetic route informs our understanding of the potential impurities you may encounter, such as mono-alkylated intermediates and unreacted starting materials.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Q1: My crude reaction mixture is complex, containing what appears to be unreacted starting materials and mono-allylated byproducts. What is the most effective initial clean-up step?

Answer: For a complex mixture containing your target carboxylic acid, a liquid-liquid acid-base extraction is the most powerful and efficient first-pass purification method.[1] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.

Causality and Mechanism: The carboxylic acid group of your product can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[2] Neutral organic impurities, such as unreacted malonic esters or residual alkylating agents, will remain in the organic phase and can be washed away. Subsequently, re-acidification of the aqueous layer will protonate the carboxylate, causing the purified carboxylic acid to precipitate or partition back into an organic solvent.[1][3]

Protocol 1: Acid-Base Extraction for Purification

-

Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

-

Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Expert Tip: Add the basic solution slowly and vent the funnel frequently, as CO₂ gas will be evolved.

-

-

Extraction: Stopper the funnel and invert it gently several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[4] Allow the layers to separate.

-

Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

-

Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the acid. Combine all aqueous extracts.

-

Wash: The remaining organic layer, containing neutral impurities, can be discarded or concentrated to recover unreacted starting materials.

-

Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M HCl, while stirring until the solution becomes acidic (pH ~2, check with pH paper). Your purified carboxylic acid will either precipitate as an oil or solid.

-

Final Extraction & Isolation: Extract the acidified aqueous layer multiple times with fresh organic solvent (e.g., diethyl ether). Combine these organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.[5]

Q2: My compound is streaking severely on silica gel TLC plates, making it impossible to find a good solvent system for column chromatography. How can I fix this?

Answer: This is a classic problem when chromatographing carboxylic acids on standard silica gel.[3] The streaking, or tailing, occurs because the acidic protons on the silica surface can partially deprotonate your carboxylic acid, leading to a mixed population of neutral and anionic species with different affinities for the stationary phase.

Causality and Mechanism: To resolve this, you must suppress the ionization of your compound on the silica. This is achieved by adding a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[3] This acidic additive ensures that your carboxylic acid remains fully protonated, behaving as a single, less polar species, which results in sharper spots on the TLC and better peaks during column chromatography.

Caption: Mechanism of tailing suppression on silica gel.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

| Polarity | Solvent System (v/v) | Modifier |

| Low | 95:5 Hexanes:Ethyl Acetate | + 1% Acetic Acid |

| Medium | 80:20 Hexanes:Ethyl Acetate | + 1% Acetic Acid |

| High | 50:50 Hexanes:Ethyl Acetate | + 1% Acetic Acid |

Always develop the optimal solvent system using TLC before committing to a large-scale column.

Q3: I've removed the neutral impurities, but my product is still co-eluting with a more polar byproduct. Should I consider reversed-phase chromatography?

Answer: Yes, reversed-phase flash chromatography is an excellent alternative if normal-phase separation is proving difficult.[6] It separates compounds based on hydrophobicity rather than polarity, providing a different selectivity that can often resolve challenging mixtures.

Causality and Mechanism: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water and acetonitrile or methanol).[6] Your relatively non-polar diallylated acid will be retained on the column, while more polar impurities will elute faster. Similar to normal-phase, adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial to keep the carboxylic acid protonated and ensure sharp peaks.[7]

Workflow: Method Development for Reversed-Phase Purification

Caption: Workflow for reversed-phase purification.

Q4: Is vacuum distillation a viable purification method for this compound?

Answer: Vacuum distillation can be a viable method, particularly for removing non-volatile impurities or for large-scale purification after an initial extraction. However, it requires careful consideration.

The related compound, 6-heptenoic acid, has a boiling point of 222-224 °C at atmospheric pressure, which suggests that your larger, diallylated product will have an even higher boiling point.[8] Distilling at atmospheric pressure would likely lead to thermal decomposition or polymerization via the two alkene functionalities.

Recommendations:

-

Use High Vacuum: A good vacuum pump is essential to lower the boiling point to a safe temperature (<150-180 °C).

-

Fractional Distillation: If you need to separate from impurities with close boiling points, a fractional distillation setup (e.g., a Vigreux column) is necessary.[4]

-

Consider Derivatization: For analytical purposes (like GC-MS) or if distillation of the free acid is problematic, converting the carboxylic acid to its methyl or ethyl ester can significantly improve volatility and thermal stability.[9] The ester can be purified by distillation and then hydrolyzed back to the acid if needed.[1]

Frequently Asked Questions (FAQs)

Q: What is the best way to store the purified 6-Heptenoic acid, 2-(4-pentenyl)-? A: Due to the presence of two double bonds and a carboxylic acid group, the compound is susceptible to oxidation and polymerization. For long-term stability, it should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (≤ 4 °C).

Q: I'm observing an emulsion during my acid-base extraction that won't break. What should I do? A: Emulsions are common when dealing with acidic compounds and basic washes. To break an emulsion, try the following steps in order:

-

Let the separatory funnel stand undisturbed for 10-20 minutes.

-

Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[4]

-

Gently swirl the funnel instead of shaking.

-

If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Q: Can I use a base other than sodium bicarbonate for the extraction? A: Yes, but with caution. A stronger base like sodium hydroxide (NaOH) will also work, but it may be less selective and could potentially catalyze side reactions if other sensitive functional groups are present. Sodium bicarbonate is generally preferred because it is strong enough to deprotonate a carboxylic acid but not so strong as to cause other issues.

References

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-